molecular formula C17H11Cl2NOS2 B5156380 5-(2,6-dichlorobenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

5-(2,6-dichlorobenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5156380
M. Wt: 380.3 g/mol
InChI Key: WBRYNWMEHHCDSR-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,6-dichlorobenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has been extensively studied for its potential applications in various fields of science. This compound is also known as DCT and belongs to the class of thiazolidinones. The unique chemical structure of DCT has attracted the attention of researchers, and numerous studies have been conducted to explore its synthesis, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of 5-(2,6-dichlorobenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is still not fully understood. However, numerous studies have suggested that DCT exerts its biological activities by modulating various molecular targets. DCT has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and topoisomerase. DCT has also been shown to modulate the expression of various genes involved in inflammation, cell growth, and apoptosis.
Biochemical and Physiological Effects:
5-(2,6-dichlorobenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit potent biochemical and physiological effects in various in vitro and in vivo models. DCT has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-bacterial activities. DCT has also been shown to modulate the expression of various genes involved in inflammation, cell growth, and apoptosis. In addition, DCT has been shown to exhibit potent insecticidal and fungicidal activities.

Advantages and Limitations for Lab Experiments

5-(2,6-dichlorobenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments. The advantages of DCT include its potent biological activities, unique chemical structure, and ease of synthesis. The limitations of DCT include its potential toxicity, limited solubility in aqueous solutions, and potential for off-target effects.

Future Directions

There are several future directions for the study of 5-(2,6-dichlorobenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. One direction is to further explore the mechanism of action of DCT and its molecular targets. Another direction is to explore the potential therapeutic applications of DCT in various diseases, including cancer, inflammation, and bacterial infections. Another direction is to explore the potential agricultural applications of DCT as an insecticide and fungicide. Finally, another direction is to explore the potential of DCT as a tool for studying various biological processes and molecular targets.

Synthesis Methods

The synthesis of 5-(2,6-dichlorobenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a multi-step process that involves the reaction of various chemical reagents. The most commonly used method for synthesizing DCT is the Knoevenagel condensation method. This method involves the reaction of 2,6-dichlorobenzaldehyde with 3-methylbenzylidene malononitrile in the presence of a base catalyst to form the intermediate compound. The intermediate compound is then reacted with thiosemicarbazide in the presence of a base catalyst to form the final product, 5-(2,6-dichlorobenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one.

Scientific Research Applications

The unique chemical structure of DCT has attracted the attention of researchers in various fields of science. DCT has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and agricultural science. In medicinal chemistry, DCT has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-bacterial activities. In biochemistry, DCT has been used as a tool to study the mechanism of action of various enzymes. In agricultural science, DCT has been shown to exhibit potent insecticidal and fungicidal activities.

properties

IUPAC Name

(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NOS2/c1-10-4-2-5-11(8-10)20-16(21)15(23-17(20)22)9-12-13(18)6-3-7-14(12)19/h2-9H,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRYNWMEHHCDSR-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

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